molecular formula C16H19ClN2O2 B12166956 5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)methyl]quinolin-8-ol

5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)methyl]quinolin-8-ol

Katalognummer: B12166956
Molekulargewicht: 306.79 g/mol
InChI-Schlüssel: PCCVHSWUQGFJHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)methyl]quinolin-8-ol is a synthetic 8-hydroxyquinoline derivative featuring a chloro substituent at position 5 and a 2,6-dimethylmorpholine moiety at position 5. The 2,6-dimethylmorpholine group introduces steric and electronic modifications that distinguish it from other analogs, influencing its solubility, hydrophobicity, and biological interactions.

Eigenschaften

Molekularformel

C16H19ClN2O2

Molekulargewicht

306.79 g/mol

IUPAC-Name

5-chloro-7-[(2,6-dimethylmorpholin-4-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C16H19ClN2O2/c1-10-7-19(8-11(2)21-10)9-12-6-14(17)13-4-3-5-18-15(13)16(12)20/h3-6,10-11,20H,7-9H2,1-2H3

InChI-Schlüssel

PCCVHSWUQGFJHE-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)C)CC2=CC(=C3C=CC=NC3=C2O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-7-[(2,6-Dimethylmorpholin-4-yl)methyl]chinolin-8-ol beinhaltet in der Regel mehrstufige Reaktionen, die von leicht zugänglichen Vorprodukten ausgehen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

    Bildung des Chinolinkerns: Der Chinolinkern kann durch die Skraup-Synthese hergestellt werden, bei der Anilin mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels wie Nitrobenzol kondensiert wird.

    Chlorierung: Der Chinolinkern wird dann an der 5-Position mit Reagenzien wie Phosphorpentachlorid (PCl5) oder Thionylchlorid (SOCl2) chloriert.

    Einführung der Morpholin-Gruppe: Die 7-Position des Chinolinrings wird durch nukleophile Substitution mit einer Morpholin-Gruppe funktionalisiert. Dieser Schritt beinhaltet die Reaktion des chlorierten Chinolins mit 2,6-Dimethylmorpholin in Gegenwart einer Base wie Kaliumcarbonat (K2CO3).

    Hydroxylierung: Schließlich wird die Hydroxylgruppe an der 8-Position mit einem Hydroxylierungsmittel wie Natriumhydroxid (NaOH) oder Wasserstoffperoxid (H2O2) eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Synthese-Systemen und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Chlor-7-[(2,6-Dimethylmorpholin-4-yl)methyl]chinolin-8-ol durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppe an der 8-Position kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einem Chinonderivat oxidiert werden.

    Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu Dihydrochinolinderivaten reduziert werden.

    Substitution: Das Chloratom an der 5-Position kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

    Oxidation: KMnO4, CrO3, H2O2

    Reduktion: NaBH4, LiAlH4

    Substitution: Amine, Thiole, K2CO3

Hauptprodukte

    Oxidation: Chinonderivate

    Reduktion: Dihydrochinolinderivate

    Substitution: Amino- oder Thio-substituierte Chinolinderivate

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C15H18ClN3O
  • Molecular Weight : 291.77 g/mol
  • IUPAC Name : 5-chloro-7-[(2,6-dimethylmorpholin-4-yl)methyl]quinolin-8-ol

Anticancer Activity

Research has shown that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. In a study involving derivatives of quinoline compounds, including those similar to this compound, the compounds were tested against several cancer types such as cervical carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) . The results indicated that these compounds could inhibit cell proliferation effectively, suggesting potential as anticancer agents.

Antimicrobial Properties

The compound's structure may confer antimicrobial properties. A related study synthesized various quinoline derivatives and tested them against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated significant antibacterial activity, indicating that modifications in the quinoline structure can enhance efficacy against microbial infections .

Case Study 1: Antiproliferative Effects

In a comparative study of several quinoline derivatives, including this compound, researchers evaluated their effects on human T lymphocyte cells (CEM) and other cancer cell lines. The study concluded that specific structural modifications in the quinoline ring could lead to enhanced antiproliferative activities .

Case Study 2: Antimicrobial Screening

Another investigation focused on the synthesis of new quinoline derivatives and their antimicrobial efficacy. The study highlighted that certain derivatives exhibited low Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis, indicating their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Compound StructureActivity TypeCell Line/OrganismResult
5-Chloro derivativeAnticancerHeLaSignificant inhibition observed
5-Chloro derivativeAntibacterialMycobacterium smegmatisMIC = 6.25 µg/mL
Other derivativesAnticancerHT-29Variable inhibition
Other derivativesAntibacterialPseudomonas aeruginosaModerate inhibition

Wirkmechanismus

The mechanism of action of 5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)methyl]quinolin-8-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Key structural analogs differ in the amine or heterocyclic group appended to the quinolin-8-ol scaffold. Below is a comparative analysis:

Compound Substituent at Position 7 Key Structural Features
Target compound 2,6-Dimethylmorpholine Oxygen-containing morpholine ring with methyl groups at positions 2 and 4.
5-Chloro-7-(morpholinomethyl)quinolin-8-ol (Q-2) Morpholine Unsubstituted morpholine ring; increased hydrophilicity compared to target compound.
5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (5c) 4-Methylpiperazine Piperazine ring with a methyl group; higher basicity due to additional nitrogen.
5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) 2-Fluorobenzylamino Flexible benzylamine group with fluorine substitution; enhanced lipophilicity.
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol Diethylamine Linear aliphatic amine; reduced steric hindrance compared to cyclic analogs.
5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol 4-Methylpiperidine Piperidine ring with methyl group; lacks oxygen atom in ring, altering electronic properties.

Structural Implications :

  • Hydrophobicity: The 2,6-dimethylmorpholine group in the target compound reduces hydrophobicity compared to Q-4’s fluorobenzylamino group but increases it relative to unsubstituted morpholine (Q-2) .
  • Electronic Effects : Morpholine’s oxygen atom enhances hydrogen-bonding capacity, unlike piperidine or piperazine analogs, which may favor different interaction profiles .

Physicochemical Properties

Data from synthesized analogs reveal trends in melting points and yields:

Compound Melting Point (°C) Synthetic Yield (%) Reference
Target compound Not reported Not reported -
5-Chloro-7-(morpholinomethyl)quinolin-8-ol 189–191 65
5-Chloro-7-[(4-methylpiperazin-1-yl)methyl] 186–188 70
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol Not reported Not reported

The target compound’s melting point and yield are unreported, but the morpholinomethyl analog (Q-2) exhibits a higher melting point than the piperazinyl derivative (5c), likely due to differences in crystallinity influenced by the heterocycle .

Biologische Aktivität

5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)methyl]quinolin-8-ol, also known as 5-(morpholin-4-ylmethyl)quinolin-8-ol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H16ClN2O
Molecular Weight: 244.29 g/mol
CAS Number: 312611-90-8

This compound features a quinoline core with a chloro group and a morpholine moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. The presence of the morpholine group enhances solubility and bioavailability, which may contribute to the compound's effectiveness against bacterial strains. In vitro studies have demonstrated inhibition of growth in several pathogenic bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

The compound has shown promise in inhibiting tumor cell proliferation. Studies on various cancer cell lines indicate that it induces apoptosis through the activation of caspases and modulation of the cell cycle. The mechanism appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death.

  • Inhibition of Enzymatic Activity:
    • The compound may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing energy production necessary for tumor growth.
  • Induction of Apoptosis:
    • By activating intrinsic apoptotic pathways, the compound promotes programmed cell death in malignant cells.
  • Antioxidant Activity:
    • It may also exhibit antioxidant properties that protect normal cells from oxidative stress induced by cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines
CytotoxicityEffective against leukemia cells

Case Study 1: A study published in Cancer Letters demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a decrease in Ki67 expression, indicating reduced proliferation rates in treated tumors .

Case Study 2: Another investigation focused on its antibacterial properties showed that the compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) at sub-micromolar concentrations. This suggests potential for development as a therapeutic agent against resistant bacterial strains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.